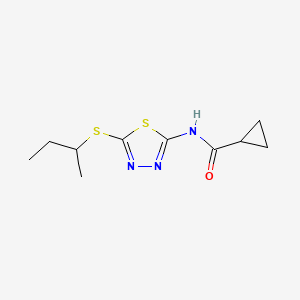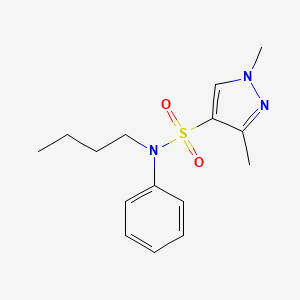
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Pyrazoles serve as valuable scaffolds in drug development. Researchers have explored the synthesis of pyrazole derivatives for their potential as novel therapeutic agents. These compounds exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide structure could be modified to enhance its pharmacological properties and specificity .
Agrochemistry
Pyrazoles have applications in agrochemicals, particularly as fungicides and insecticides. Researchers investigate their efficacy in crop protection, pest control, and disease management. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide scaffold may contribute to the development of environmentally friendly agrochemicals .
Coordination Chemistry
Pyrazole derivatives can act as ligands in coordination complexes with transition metals. These complexes find use in catalysis, material science, and bioinorganic chemistry. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide moiety could participate in metal coordination, leading to novel materials or catalytic systems .
Organometallic Chemistry
Researchers explore the reactivity of pyrazole derivatives with organometallic compounds. These interactions can lead to the formation of new metal-organic complexes with intriguing properties. The N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide might serve as a ligand or reactant in such studies .
Green Synthesis and Microwave-Assisted Reactions
Efforts are underway to develop sustainable synthetic methods. Pyrazoles, including N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, have been synthesized using green chemistry principles. Microwave-assisted reactions offer rapid and efficient access to pyrazole derivatives. Researchers explore these techniques for scalability and environmental impact .
Complexing Agents in Coordination Chemistry
Certain pyrazole derivatives, including those with sulfur-containing substituents, exhibit complexing properties. For instance, 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole has been found to efficiently complex with palladium(II). Such complexes have implications in catalysis and materials science .
Mecanismo De Acción
Target of Action
The primary targets of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes . .
Result of Action
While pyrazole derivatives are known to have various biological activities
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The findings of these studies can be used to develop thermal stability prediction models for similar ILs and provide the necessary foundation for the design and selection of precise processing methods and appropriate safety systems .
Propiedades
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMVGCRXFWBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)



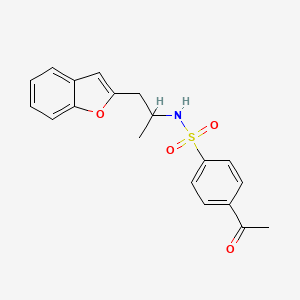
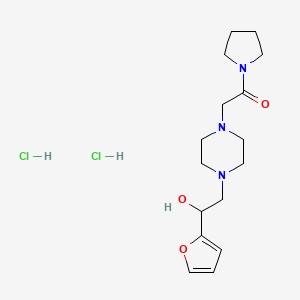

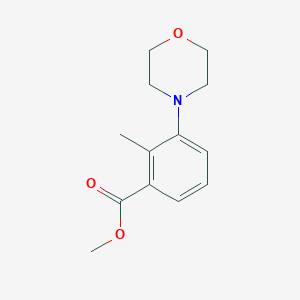


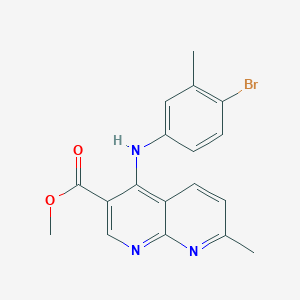
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
